![molecular formula C31H25BrN4O3 B2555100 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide CAS No. 1796922-87-6](/img/structure/B2555100.png)
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide is a useful research compound. Its molecular formula is C31H25BrN4O3 and its molecular weight is 581.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound’s potential as an antimicrobial agent is a critical area of investigation. Researchers have synthesized novel thiazole derivatives based on this compound and evaluated their antimicrobial activity. Notably, these derivatives exhibit excellent efficacy against multidrug-resistant Gram-positive pathogens, including methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) strains. Additionally, some derivatives show favorable activity against vancomycin-resistant Enterococcus faecium .
Antifungal Properties
Exploring the compound’s antifungal properties is essential. Certain derivatives demonstrate broad-spectrum antifungal activity against drug-resistant Candida strains. For instance, compounds 9f and 14f exhibit potent antifungal effects. Moreover, ester 8f displays superior activity against Candida auris compared to fluconazole .
Structural Characterization
Researchers have characterized the structure of the compound using various techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and crystallography. Understanding its molecular structure aids in predicting its behavior and interactions .
Chiral Helicene Synthesis
The compound’s unique structure may also be relevant in chiral helicene synthesis. Researchers have synthesized a configurationally stable, unsymmetrical 2,12-diaza[6]helicene, which could find applications in materials science or organic electronics. Separating enantiomers further enhances its potential .
Drug Design and Development
Finally, the compound’s intricate structure offers opportunities for drug design and development. By modifying specific functional groups, researchers can explore its potential as a scaffold for novel antimicrobial or antifungal agents. Rational design efforts may lead to more effective therapies.
properties
IUPAC Name |
1-(2-bromophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25BrN4O3/c1-20-11-5-6-14-22(20)27(37)19-36-26-18-10-7-15-23(26)28(21-12-3-2-4-13-21)34-29(30(36)38)35-31(39)33-25-17-9-8-16-24(25)32/h2-18,29H,19H2,1H3,(H2,33,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWXCLQRJDZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.